A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-bromophenyl)-1-methyl-1H-imidazole
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(3-bromophenyl)-1-methyl-1H-imidazole
Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 2-(3-bromophenyl)-1-methyl-1H-imidazole (CAS No: 960067-92-9), a heterocyclic compound of significant interest in modern medicinal chemistry and materials science. As a substituted imidazole, its properties are governed by the interplay between the aromatic imidazole core, the electron-withdrawing bromo-substituent, and the N-methyl group that prevents tautomerization. For researchers in drug discovery and development, a thorough understanding of its lipophilicity, solubility, and ionization state is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile and for designing rational synthetic modifications. This document outlines authoritative, field-proven experimental protocols for the precise determination of these key parameters, grounding theoretical principles in practical application.
Molecular Identity and Structural Significance
The foundational step in characterizing any chemical entity is to confirm its identity and understand its structure. 2-(3-bromophenyl)-1-methyl-1H-imidazole is a specific isomer whose structural features are critical determinants of its chemical behavior and potential applications.
Compound Identification
Precise identification is crucial for regulatory compliance, reproducibility of experimental results, and accurate data interpretation.
| Identifier | Value | Source |
| Chemical Name | 2-(3-bromophenyl)-1-methyl-1H-imidazole | - |
| CAS Number | 960067-92-9 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.10 g/mol | [1] |
| SMILES | CN1C=CN=C1C2=CC=C(Br)C=C2 | [1] |
| InChIKey | Not available in search results | - |
Structural Features and Their Implications
The molecule's architecture combines three key motifs that collectively define its physicochemical profile:
-
1-methyl-1H-imidazole Core: The methylation at the N1 position is a critical feature. Unlike its parent, 2-(3-bromophenyl)-1H-imidazole, this derivative cannot undergo tautomerization.[2] This locks the electronic configuration and ensures the non-methylated nitrogen (N3) is the sole primary site of basicity.
-
2-phenyl Substituent: The direct attachment of the phenyl ring to the C2 position of the imidazole creates an extended π-system, influencing the molecule's planarity and electronic properties.
-
meta-Bromo Group: The bromine atom on the phenyl ring serves two purposes. First, it acts as a powerful electron-withdrawing group, modulating the pKa of the imidazole ring. Second, it provides a reactive handle for synthetic diversification through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is vital for building more complex molecular frameworks in drug discovery.[3] This compound is often used as a building block for protein degraders.[4]
Core Physicochemical Properties: A Methodological Approach
The predictive power of any molecular design effort hinges on accurately measured physicochemical data. The following sections detail the importance of each core property and provide robust, self-validating protocols for their determination.
Lipophilicity (LogP/LogD)
Expertise & Experience: Lipophilicity, the measure of a compound's affinity for a non-polar environment, is a cornerstone of the "rule-of-five" and a key predictor of membrane permeability and oral absorption. For an ionizable compound like our target, it is crucial to distinguish between LogP (for the neutral species) and LogD (the partition coefficient at a specific pH). The N-methylimidazole core is basic, meaning its LogD will be significantly lower than its LogP at pH values below its pKa.
Trustworthiness: The High-Performance Liquid Chromatography (HPLC) method is selected for its high throughput, small sample requirement, and strong correlation with the traditional shake-flask method. By calibrating with a series of standards with known LogP values, the method becomes a self-validating system.
Experimental Protocol: HPLC-Based LogP Determination
-
System Preparation: Utilize a C18 reverse-phase HPLC column. The mobile phase will be a gradient of an aqueous buffer (e.g., 0.1 M phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a solution containing a mixture of 5-7 standards with well-documented LogP values spanning a relevant range (e.g., LogP 1 to 5). Inject the mixture and record the retention time (t_R_) for each standard.
-
Sample Analysis: Prepare a 1 mg/mL stock solution of 2-(3-bromophenyl)-1-methyl-1H-imidazole in the organic solvent. Inject a small volume into the HPLC system under the same conditions used for calibration. Record its retention time.
-
Calculation:
-
Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log k versus the known LogP values for the standards.
-
Perform a linear regression to obtain a calibration curve.
-
Interpolate the LogP of the target compound from its measured log k value using the regression equation.
-
| Parameter | Predicted/Measured Value | Method |
| LogP | Not experimentally determined. | HPLC |
| LogD (pH 7.4) | Not experimentally determined. | HPLC |
Aqueous Solubility
Expertise & Experience: Poor aqueous solubility is a primary cause of failure for drug candidates. It directly impacts bioavailability and complicates formulation. The shake-flask method, while low-throughput, remains the gold standard for thermodynamic solubility determination because it allows the system to reach true equilibrium, providing the most reliable and definitive data.
Trustworthiness: This protocol is self-validating as the concentration of the dissolved compound is measured until it reaches a plateau over successive time points, confirming that equilibrium has been achieved. The use of HPLC for quantification provides high specificity and sensitivity.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 2-(3-bromophenyl)-1-methyl-1H-imidazole to a series of vials containing relevant aqueous media (e.g., deionized water, 0.1 M HCl, and Phosphate-Buffered Saline (PBS) at pH 7.4).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically at 25°C or 37°C) for at least 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at high speed.
-
Sampling and Analysis: Carefully withdraw an aliquot from the clear supernatant. Filter it through a 0.22 µm filter to remove any remaining particulates.
-
Quantification: Prepare a calibration curve using standard solutions of the compound at known concentrations. Analyze the filtered supernatant by a validated analytical method (e.g., UV-Vis spectroscopy or HPLC-UV) to determine its concentration. This concentration is the thermodynamic solubility.
| Parameter | Predicted/Measured Value | Medium |
| Aqueous Solubility | Not experimentally determined. | Deionized Water |
| Aqueous Solubility | Not experimentally determined. | PBS (pH 7.4) |
Ionization Constant (pKa)
Expertise & Experience: The pKa dictates the charge state of a molecule at a given pH. For our target, the basicity of the N3 nitrogen atom is the key parameter. Its pKa will determine the ratio of charged (protonated) to uncharged species at physiological pH (7.4), which profoundly affects solubility, receptor binding, and cell permeability. The N-methyl group makes the molecule slightly more basic than its unmethylated counterpart.[2]
Trustworthiness: Potentiometric titration is an absolute method that directly measures the change in pH upon the addition of a titrant. The inflection point of the resulting titration curve corresponds directly to the pKa, providing a highly reliable and self-validating measurement without the need for external calibration standards.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Solution Preparation: Accurately weigh and dissolve a sample of 2-(3-bromophenyl)-1-methyl-1H-imidazole in a solution of deionized water, often with a small amount of co-solvent (like methanol) if solubility is low. Add a slight excess of a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the basic nitrogen.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator. Record the pH value after each addition.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the inflection point, which corresponds to the equivalence point. The pKa is the pH at half this volume.
| Parameter | Predicted/Measured Value | Rationale |
| pKa (Basic) | Not experimentally determined. Expected to be ~7.0-7.4. | The N3 atom of the 1-methylimidazole ring is basic.[2] |
Integrated Physicochemical Characterization Workflow
To ensure efficiency and logical progression in a research setting, these individual analyses are best organized into a structured workflow. This approach guarantees that foundational data (identity, purity) are secured before committing resources to more complex property assessments.
Caption: Workflow for Physicochemical Characterization.
Conclusion and Forward Outlook
2-(3-bromophenyl)-1-methyl-1H-imidazole presents a physicochemical profile defined by moderate lipophilicity, limited aqueous solubility (as is typical for such scaffolds), and a single basic center with a pKa expected in the physiological range. These properties make it an intriguing starting point for drug discovery programs. The bromine substituent, in particular, offers a strategic vector for synthetic modification, allowing researchers to fine-tune properties like solubility and target affinity through subsequent chemical reactions.[3] The robust methodologies detailed herein provide the necessary framework for accurately quantifying these essential parameters, thereby enabling data-driven decisions and accelerating the journey from a promising building block to a viable clinical candidate.
References
-
Modern Chemical Synthesis. The Role of Brominated Imidazoles in Modern Chemical Synthesis. [Link]
-
PubChem. 2-Bromo-1-methyl-1H-imidazole. [Link]
-
The Royal Society of Chemistry. Continuous flow synthesis of substituted benzimidazoles by enzyme-electrochemical cascade method. [Link]
-
ACS Omega. Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. [Link]
-
Indian Journal of Pharmaceutical Sciences. Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. [Link]
-
PMC. 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide. [Link]
-
Institute of Metal Physics. Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. [Link]
-
PubChem. 1-[(3-Bromophenyl)methyl]-2-methylimidazole. [Link]
-
HD-Chemicals. 2-(3-Bromophenyl)-1H-imidazole, min 98%, 1 gram. [Link]
-
Chemistry Stack Exchange. pKa of imidazoles. [Link]
-
ChemSynthesis. 2-(3-methylphenyl)-4-phenyl-1H-imidazole. [Link]
-
EPA. 1-(3-Bromo-2,3-diphenylprop-2-en-1-yl)-1H-imidazole. [Link]
-
Wikipedia. 2-Methylimidazole. [Link]
-
Ataman Kimya. 1-METHYLIMIDAZOLE. [Link]
-
NIST WebBook. 1H-Imidazole, 1-methyl-. [Link]
-
Wikipedia. 1-Methylimidazole. [Link]
-
Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
-
Angene Chemical. 1H-Imidazole, 1-[(4-bromophenyl)methyl]-. [Link]
